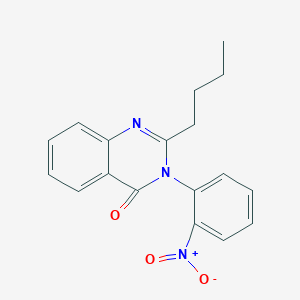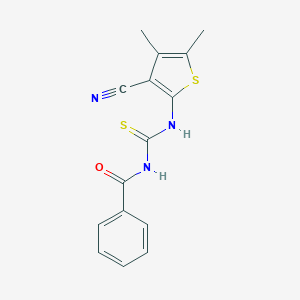![molecular formula C29H24N4O2S2 B431074 12,12-dimethyl-3-(naphthalen-2-ylmethylsulfanyl)-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B431074.png)
12,12-dimethyl-3-(naphthalen-2-ylmethylsulfanyl)-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-1-[(2-naphthylmethyl)sulfanyl]-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1-[(2-naphthylmethyl)sulfanyl]-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrano[4’,3’4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine core: This can be achieved through a cyclization reaction involving a thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine derivative and a suitable aldehyde or ketone.
Introduction of the naphthylmethylsulfanyl group: This step involves the nucleophilic substitution of a halogenated precursor with a naphthylmethylthiol reagent.
Final modifications: The compound is then subjected to further functionalization to introduce the dimethyl and phenyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-1-[(2-naphthylmethyl)sulfanyl]-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at specific positions using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7,7-dimethyl-1-[(2-naphthylmethyl)sulfanyl]-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde
- 7,7-dimethyl-1-vinylbicyclo[2.2.1]hept-2-yl oxo (phenyl)acetate
- 7,7-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-ol
Uniqueness
What sets 7,7-dimethyl-1-[(2-naphthylmethyl)sulfanyl]-4-phenyl-6,9-dihydro-7H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one apart from similar compounds is its unique combination of multiple heterocyclic rings and functional groups
Propriétés
Formule moléculaire |
C29H24N4O2S2 |
|---|---|
Poids moléculaire |
524.7g/mol |
Nom IUPAC |
12,12-dimethyl-3-(naphthalen-2-ylmethylsulfanyl)-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C29H24N4O2S2/c1-29(2)15-22-23(16-35-29)37-26-24(22)25(34)32(21-10-4-3-5-11-21)27-30-31-28(33(26)27)36-17-18-12-13-19-8-6-7-9-20(19)14-18/h3-14H,15-17H2,1-2H3 |
Clé InChI |
QTQMYQJNBXWQMF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)C |
SMILES canonique |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)benzaldehyde [3-(4-methylphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]hydrazone](/img/structure/B430991.png)
![7-phenyl-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B430992.png)
![Ethyl 2-{[(2-phenylethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430994.png)
![Ethyl 6-tert-butyl-2-[(4-methoxyphenyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430995.png)
![ethyl 2-(benzoylcarbamothioylamino)-5-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B430997.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B430998.png)

![2-[(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B431001.png)

![6-methyl-N-(2-methylphenyl)-2-thioxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B431005.png)
![6-iodo-3-(3-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B431006.png)
![5-(4-fluorophenyl)-3-hydroxy-3-(isopropylanilino)-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B431008.png)
![3-(4-methoxyphenyl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431012.png)
![6-methyl-1-[(2-methylprop-2-enyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B431014.png)
